N-[(2-CHLOROPHENYL)METHYL]-2-{2-METHYL-4-[5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE
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Overview
Description
N-[(2-CHLOROPHENYL)METHYL]-2-{2-METHYL-4-[5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE is a complex organic compound that features a variety of functional groups, including a chlorophenyl group, a pyridinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-{2-METHYL-4-[5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The imidazole ring is then introduced through a condensation reaction with suitable aldehydes or ketones. The final step involves the coupling of the chlorophenylmethyl group to the imidazole-oxadiazole intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(2-CHLOROPHENYL)METHYL]-2-{2-METHYL-4-[5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[(2-CHLOROPHENYL)METHYL]-2-{2-METHYL-4-[5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-2-{2-METHYL-4-[5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide: Similar structure but different functional groups.
Cyclohexanecarboxamide derivatives: Share some structural similarities but differ in specific substituents
Uniqueness
N-[(2-CHLOROPHENYL)METHYL]-2-{2-METHYL-4-[5-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-3-YL]-1H-IMIDAZOL-1-YL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-methyl-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-13-24-17(19-25-20(29-26-19)15-6-4-8-22-9-15)11-27(13)12-18(28)23-10-14-5-2-3-7-16(14)21/h2-9,11H,10,12H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSAJVWVHQRTKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NCC2=CC=CC=C2Cl)C3=NOC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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